ウルリチド

説明

Ularitide is a chemically synthesized form of urodilatin, a human natriuretic peptide. Urodilatin is produced by the differential processing of pro-atrial natriuretic peptide in distal renal tubule cells. Ularitide is a 32-amino acid peptide that plays a significant role in regulating blood pressure and the excretion of water and sodium from the kidneys .

科学的研究の応用

Ularitide has been extensively studied for its potential therapeutic applications, particularly in the treatment of acute decompensated heart failure (ADHF). It exerts pharmacological actions such as vasodilation, diuresis, and natriuresis through the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate pathway . In clinical studies, ularitide has demonstrated beneficial effects such as symptom relief and vasodilation while preserving renal function .

作用機序

Ularitide, also known as Urodilatin human or Urodilatin, is a synthetic form of a naturally occurring human natriuretic peptide involved in regulating blood pressure and the excretion of water and sodium from the kidneys .

Target of Action

The primary target of Ularitide is the Atrial Natriuretic Peptide Receptor 1 (NPR-A) . This receptor plays a crucial role in the regulation of blood pressure and fluid balance.

Mode of Action

Ularitide interacts with its target, the NPR-A, by stimulating the intracellular guanylyl cyclase, which is the intracellular domain of the NPR-A . This enzyme catalyzes the conversion of GTP to cGMP . The activation of cGMP-dependent protein kinase inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation via a decrease in intracellular Ca2+ concentration .

Biochemical Pathways

Ularitide affects the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate pathway . This pathway plays a significant role in vasodilation, diuresis, and natriuresis, which are critical for maintaining fluid balance and blood pressure .

Pharmacokinetics

It’s known that ularitide is a small molecule and is currently in phase 2 development as a potential treatment for patients with acute decompensated heart failure (adhf) .

Result of Action

Ularitide exerts favorable physiological effects such as vasodilation, diuresis, and natriuresis . It has been shown to cause a significant and dose-dependent increase in urinary flow, glomerular filtration rate, sodium excretion, and urinary cGMP excretion .

Action Environment

The action of Ularitide can be influenced by various environmental factors. For instance, in animal models of heart failure, Ularitide administration resulted in little vasodilation, but a significant increase in natriuresis and diuresis

生化学分析

Biochemical Properties

Ularitide belongs to the family of natriuretic peptides and interacts with the natriuretic peptide receptor A (NPR-A), an enzyme that catalyzes the conversion of GTP to cGMP . This interaction stimulates the intracellular guanylyl cyclase, leading to the activation of cGMP-dependent protein kinase . The activation of this kinase inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation via a decrease in intracellular Ca2+ concentration . Thus, Ularitide serves as an intrarenal paracrine regulator of sodium and water homeostasis .

Cellular Effects

Ularitide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . When injected into the blood, Ularitide appears to cause diuresis (urine output) and natriuresis (sodium excretion), as well as vasodilation . In animal models of heart failure, Ularitide administration resulted in little vasodilation, but a significant increase in natriuresis and diuresis .

Molecular Mechanism

The molecular mechanism of Ularitide involves its interaction with the natriuretic peptide receptor A (NPR-A). Ularitide stimulates the intracellular guanylyl cyclase as the intracellular domain of NPR-A, the enzyme that catalyzes the conversion of GTP to cGMP . This leads to the activation of cGMP-dependent protein kinase, which inhibits sodium reabsorption and results in smooth muscle relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ularitide have been observed to change over time. For instance, in patients with acute decompensated heart failure (ADHF), Ularitide demonstrated beneficial effects such as symptom relief and vasodilation, while still preserving renal function . The favorable hemodynamic effects of Ularitide were sustained through the end of the 24-h infusion period .

Dosage Effects in Animal Models

The effects of Ularitide vary with different dosages in animal models. In animal models of heart failure, Ularitide administration resulted in a significant increase in natriuresis and diuresis . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

Ularitide is involved in the natriuretic peptide system, a key pathway in maintaining cardiorenal homeostasis . It plays a role in the regulation of blood pressure and the excretion of water and sodium from the kidneys .

Subcellular Localization

It is known that Urodilatin, the natural form of Ularitide, is produced in the kidney and excreted into the urine .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of ularitide involves the synthesis of specific amino acid sequences. One method includes the use of protective amino acid fragments such as Boc-Thr(tBu)-Ala-Pro-Arg(Pbf)-Ser(tBu)-Leu-Arg(Pbf)-Ser(tBu) . The peptide sequence of ularitide contains two cysteine residues, which are crucial for its biological activity .

Industrial Production Methods

Industrial production of ularitide involves optimizing column separation conditions to achieve high purity. This process includes the use of specific chromatographic techniques to purify the peptide .

化学反応の分析

Types of Reactions

Ularitide undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Involves the replacement of specific amino acids to study structure-activity relationships.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to maintain peptide stability.

Major Products Formed

The major products formed from these reactions include the oxidized form of ularitide with disulfide bonds and the reduced form without disulfide bonds.

類似化合物との比較

Similar Compounds

Serelaxin: A pharmaceutical analog of relaxin, which regulates hemodynamic function by increasing arterial compliance, reducing total peripheral resistance, and enhancing renal blood flow.

TRV027: Another vasodilator with potential therapeutic benefits in acute heart failure.

Uniqueness of Ularitide

Ularitide is unique due to its specific amino acid sequence and its ability to mimic the physiological effects of urodilatin, a naturally occurring human natriuretic peptide. Its distinct mechanism of action through the NPR-A receptor and its beneficial effects in clinical studies make it a promising therapeutic agent for heart failure .

特性

IUPAC Name |

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCCYQIEZNQWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

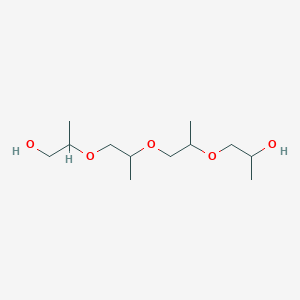

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H234N52O44S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115966-23-9 | |

| Record name | Urodilatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)

![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)